molecular formula C24H24N4O7S B2607003 1-ethyl-2-({4-[(isopropylamino)carbonyl]piperazin-1-yl}methyl)-N,N-dimethyl-1H-benzimidazole-5-carboxamide CAS No. 1112028-34-8

1-ethyl-2-({4-[(isopropylamino)carbonyl]piperazin-1-yl}methyl)-N,N-dimethyl-1H-benzimidazole-5-carboxamide

Cat. No. B2607003
CAS RN: 1112028-34-8
M. Wt: 512.54
InChI Key: XEAQAPMYNPVGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-2-({4-[(isopropylamino)carbonyl]piperazin-1-yl}methyl)-N,N-dimethyl-1H-benzimidazole-5-carboxamide is a useful research compound. Its molecular formula is C24H24N4O7S and its molecular weight is 512.54. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-2-({4-[(isopropylamino)carbonyl]piperazin-1-yl}methyl)-N,N-dimethyl-1H-benzimidazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-2-({4-[(isopropylamino)carbonyl]piperazin-1-yl}methyl)-N,N-dimethyl-1H-benzimidazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

Research into similar complex molecules often focuses on synthesizing new compounds that can serve as potential therapeutic agents. For instance, studies have detailed the synthesis of novel derivatives incorporating benzimidazole and piperazine units, aimed at exploring their potential as antimicrobial, anti-inflammatory, analgesic, and antiviral agents. The synthesis of these compounds involves various chemical reactions to introduce different functional groups, aiming to enhance biological activity and specificity (Abu‐Hashem et al., 2020; Mekky & Sanad, 2020).

Biological Activities

The evaluation of synthesized compounds for their biological activities is a significant application of these molecules. Studies have shown that compounds with structures similar to 1-ethyl-2-({4-[(isopropylamino)carbonyl]piperazin-1-yl}methyl)-N,N-dimethyl-1H-benzimidazole-5-carboxamide exhibit a range of biological activities. For example, synthesized derivatives have been screened for antimicrobial, anti-inflammatory, analgesic, and anti-HIV activities. Such studies are crucial for identifying new therapeutic agents against various diseases (Mhaske et al., 2014; Al-Masoudi et al., 2007).

Antimicrobial and Antiviral Evaluation

Compounds containing piperazine and benzimidazole frameworks have been evaluated for their efficacy against various microbial and viral pathogens. This research avenue aims to discover novel compounds that can combat resistant strains of bacteria and viruses, contributing to the development of new treatments for infectious diseases (Sanjeevarayappa et al., 2015; Reddy et al., 2013).

properties

IUPAC Name

6-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(3-methoxypropyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O7S/c1-30-8-4-7-28-23(29)16-10-19-20(34-13-33-19)11-17(16)25-24(28)36-12-21-26-22(27-35-21)15-6-5-14(31-2)9-18(15)32-3/h5-6,9-11H,4,7-8,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAQAPMYNPVGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=C(C=C(C=C5)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.